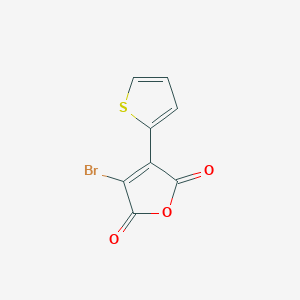
3-Bromo-4-(thiophen-2-yl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(thiophen-2-yl)furan-2,5-dione is a heterocyclic compound that contains both furan and thiophene rings These types of compounds are known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromofuran with thiophene-2-carboxylic acid under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(thiophen-2-yl)furan-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan and thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans and thiophenes, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-4-(thiophen-2-yl)furan-2,5-dione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(thiophen-2-yl)furan-2,5-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the heterocyclic rings allows it to interact with various molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A precursor in the synthesis of 3-Bromo-4-(thiophen-2-yl)furan-2,5-dione, used in chemotherapy agents and other drugs.
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Uniqueness
This compound is unique due to the combination of furan and thiophene rings in its structure, along with the presence of a bromine atom. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
54946-00-8 |
|---|---|
Molecular Formula |
C8H3BrO3S |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
3-bromo-4-thiophen-2-ylfuran-2,5-dione |
InChI |
InChI=1S/C8H3BrO3S/c9-6-5(4-2-1-3-13-4)7(10)12-8(6)11/h1-3H |
InChI Key |
ZIBAJHINIKVDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)OC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


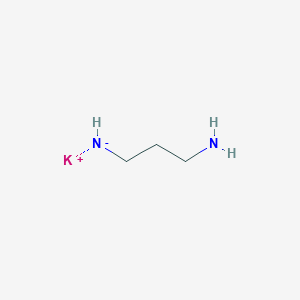
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
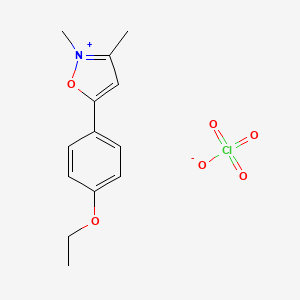
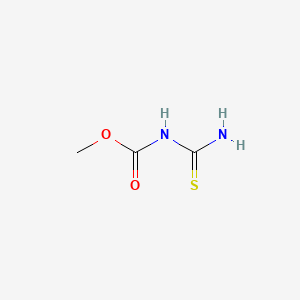
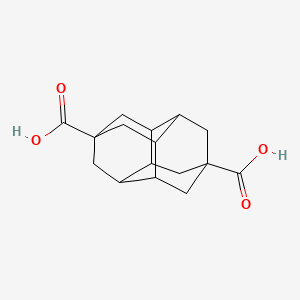
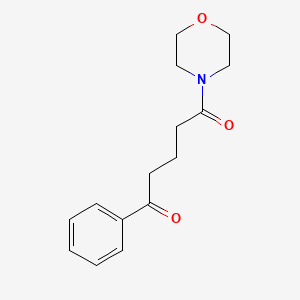
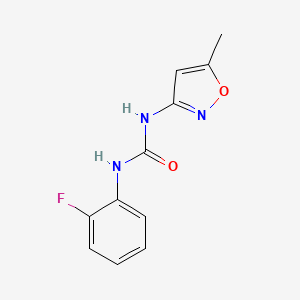
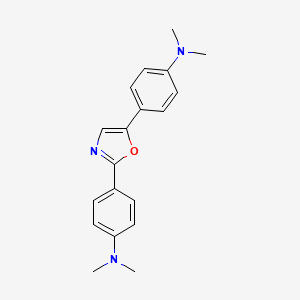
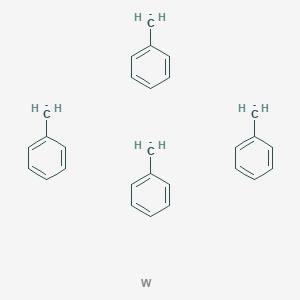
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
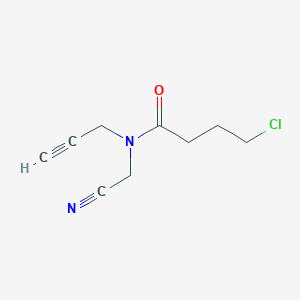
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
